Cas no 1629141-29-2 (2-Bromo-6-fluoro-4-hydroxybenzaldehyde)
2-Bromo-6-fluoro-4-hydroxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-6-fluoro-4-hydroxybenzaldehyde
- 2-Bromo-6-fluoro-4-hydroxy-benzaldehyde
- SB34089
- F89874
- SCHEMBL16097126
- 1629141-29-2
- MFCD28738856
- SY323830
- CS-0340056
- 2-Bromo-6-fluoro-4-hydroxybenzaldehyde, 95%
- PS-19905
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- MDL: MFCD28738856
- Inchi: 1S/C7H4BrFO2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-3,11H
- InChI Key: OHNADCAMSNTRIP-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(C=1C=O)F)O
Computed Properties
- Exact Mass: 217.93787g/mol
- Monoisotopic Mass: 217.93787g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 37.3
2-Bromo-6-fluoro-4-hydroxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0695-1g |
2-Bromo-6-fluoro-4-hydroxy-benzaldehyde |
1629141-29-2 | 96% | 1g |
8463.46CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0695-5g |
2-Bromo-6-fluoro-4-hydroxy-benzaldehyde |
1629141-29-2 | 96% | 5g |
33904.74CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0695-500mg |
2-Bromo-6-fluoro-4-hydroxy-benzaldehyde |
1629141-29-2 | 96% | 500mg |
4655.75CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0695-250mg |
2-Bromo-6-fluoro-4-hydroxy-benzaldehyde |
1629141-29-2 | 96% | 250mg |
2756.14CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0695-100mg |
2-Bromo-6-fluoro-4-hydroxy-benzaldehyde |
1629141-29-2 | 96% | 100mg |
1797.85CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0695-50mg |
2-Bromo-6-fluoro-4-hydroxy-benzaldehyde |
1629141-29-2 | 96% | 50mg |
1322.95CNY | 2021-05-07 | |
| abcr | AB536171-250 mg |
2-Bromo-6-fluoro-4-hydroxybenzaldehyde, 95%; . |
1629141-29-2 | 95% | 250MG |
€610.50 | 2023-04-14 | |
| abcr | AB536171-1 g |
2-Bromo-6-fluoro-4-hydroxybenzaldehyde, 95%; . |
1629141-29-2 | 95% | 1g |
€1,634.80 | 2022-07-29 | |
| Alichem | A013018243-250mg |
2-Bromo-6-fluoro-4-hydroxybenzaldehyde |
1629141-29-2 | 97% | 250mg |
489.60 USD | 2021-06-25 | |
| Alichem | A013018243-500mg |
2-Bromo-6-fluoro-4-hydroxybenzaldehyde |
1629141-29-2 | 97% | 500mg |
782.40 USD | 2021-06-25 |
2-Bromo-6-fluoro-4-hydroxybenzaldehyde Suppliers
2-Bromo-6-fluoro-4-hydroxybenzaldehyde Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 2-Bromo-6-fluoro-4-hydroxybenzaldehyde
2-Bromo-6-fluoro-4-hydroxybenzaldehyde (CAS No. 1629141-29-2)
2-Bromo-6-fluoro-4-hydroxybenzaldehyde is a versatile aromatic compound with significant applications in organic synthesis, pharmaceutical research, and material science. This compound, identified by the CAS registry number 1629141-29-2, has garnered attention due to its unique chemical properties and potential for functionalization in various chemical reactions. Recent studies have highlighted its role in the development of advanced materials, drug delivery systems, and sensors, making it a valuable molecule in contemporary research.
The molecular structure of 2-bromo-6-fluoro-4-hydroxybenzaldehyde consists of a benzene ring substituted with three functional groups: a bromine atom at position 2, a fluorine atom at position 6, and a hydroxyl group at position 4. The aldehyde group is located at position 1, completing the substitution pattern. This arrangement imparts the molecule with unique electronic and steric properties, which are exploited in various synthetic strategies. The presence of electron-withdrawing groups (bromine and fluorine) enhances the electrophilicity of the aldehyde group, making it more reactive in nucleophilic additions and other transformations.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-bromo-6-fluoro-4-hydroxybenzaldehyde through methodologies such as the Friedel-Crafts acylation followed by selective halogenation and oxidation. Researchers have also explored alternative routes involving transition metal-catalyzed coupling reactions, which offer higher yields and better control over regioselectivity. These developments have significantly improved the accessibility of this compound for large-scale applications.
In terms of applications, 2-bromo-6-fluoro-4-hydroxybenzaldehyde has found utility in the synthesis of heterocyclic compounds, which are critical building blocks in medicinal chemistry. For instance, it serves as an intermediate in the preparation of quinoline derivatives with potential anti-inflammatory and anticancer activities. Additionally, its ability to undergo condensation reactions has made it a valuable precursor for constructing polyaromatic frameworks used in organic electronics.
Recent studies have also explored the use of 2-bromo-6-fluoro-4-hydroxybenzaldehyde as a sensing material for detecting environmental pollutants such as heavy metals and volatile organic compounds (VOCs). Its high sensitivity and selectivity stem from the synergistic effects of its functional groups, which enable strong interactions with target analytes. Furthermore, researchers have investigated its potential as a fluorescent probe for bioimaging applications due to its ability to emit light upon excitation under specific conditions.
The pharmacological properties of 2-bromo-6-fluoro-4-hydroxybenzaldehyde have also been studied extensively. Preclinical trials have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Moreover, its cytotoxicity against cancer cell lines has been reported, indicating its role as a lead compound for anticancer drug development.
In conclusion, 2-bromo-6-fluoro-4-hydroxybenzaldehyde (CAS No. 1629141-29-2) is a multifaceted compound with diverse applications across various fields. Its unique chemical properties, combined with recent advancements in synthetic methodologies and application-oriented research, position it as a key molecule for future innovations in science and technology.
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